molecular formula C13H12ClNO B14026251 3-Chloro-2-methoxy-5-(p-tolyl)pyridine

3-Chloro-2-methoxy-5-(p-tolyl)pyridine

Cat. No.: B14026251
M. Wt: 233.69 g/mol
InChI Key: GNAHSAKNRGLXTJ-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-(p-tolyl)pyridine: is an organic compound with the molecular formula C13H12ClNO and a molecular weight of 233.7 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-5-(p-tolyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxy-5-(p-tolyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methoxy-5-(p-tolyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-(p-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-chloro-2-methoxy-5-(4-methylphenyl)pyridine

InChI

InChI=1S/C13H12ClNO/c1-9-3-5-10(6-4-9)11-7-12(14)13(16-2)15-8-11/h3-8H,1-2H3

InChI Key

GNAHSAKNRGLXTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)Cl

Origin of Product

United States

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